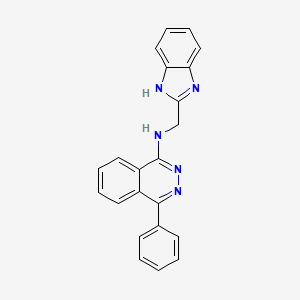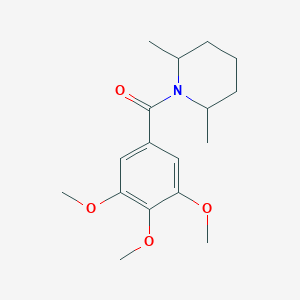
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine, also known as BPI-7711, is a novel small molecule inhibitor that has shown promising results in scientific research applications. It belongs to the class of phthalazinamine compounds and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine exerts its effects by inhibiting the activity of a protein kinase enzyme called Polo-like kinase 1 (PLK1). PLK1 plays a critical role in cell division and is overexpressed in many types of cancer. Inhibition of PLK1 by N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine leads to cell cycle arrest and apoptosis, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of PLK1 in vitro and in vivo, which leads to the inhibition of cancer cell growth. In addition, it has also been found to suppress the activity of immune cells, which makes it a potential candidate for the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine is its specificity for PLK1, which makes it a potential candidate for the treatment of cancer and autoimmune disorders. However, one of the limitations of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine is its low solubility, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine. One potential direction is the development of more potent and selective inhibitors of PLK1. Another direction is the investigation of the potential therapeutic applications of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine in other diseases, such as viral infections and neurological disorders. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine in vivo.
Métodos De Síntesis
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 2-bromo-1-phenylphthalazine in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product.
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has also been shown to suppress the activity of immune cells, which makes it a potential candidate for the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-2-8-15(9-3-1)21-16-10-4-5-11-17(16)22(27-26-21)23-14-20-24-18-12-6-7-13-19(18)25-20/h1-13H,14H2,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHCEFUPKWRXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5159726.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5159728.png)

![3-ethyl-5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159771.png)


![ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5159791.png)
![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)